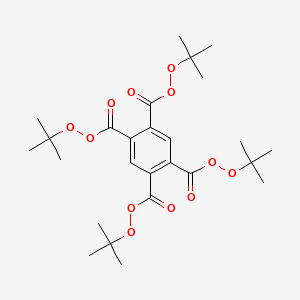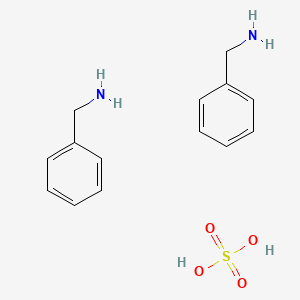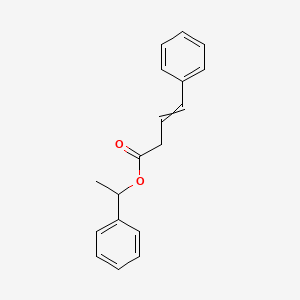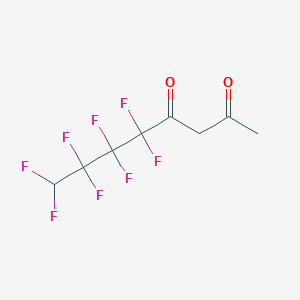
trichloroiron;heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroiron;heptahydrate, also known as iron(III) chloride heptahydrate, is a chemical compound with the formula FeCl3·7H2O. It is a hydrate form of iron(III) chloride, where each formula unit is associated with seven water molecules. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloroiron;heptahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization. The reaction is as follows:
Fe+3HCl→FeCl3+23H2
The resulting iron(III) chloride is then hydrated by adding water to form the heptahydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron with chlorine gas in the presence of water. The reaction is carried out in large reactors, and the product is then purified and crystallized to obtain the heptahydrate form.
Chemical Reactions Analysis
Types of Reactions
Trichloroiron;heptahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide.
Reduction: It can be reduced to iron(II) chloride.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Reacts with oxygen or other oxidizing agents.
Reduction: Reacts with reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reacts with halide salts under aqueous conditions.
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3)
Reduction: Iron(II) chloride (FeCl2)
Substitution: Various iron halides depending on the halide used.
Scientific Research Applications
Trichloroiron;heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iron compounds.
Biology: Employed in studies involving iron metabolism and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment, as a coagulant in wastewater treatment, and in the production of pigments and dyes.
Mechanism of Action
The mechanism by which trichloroiron;heptahydrate exerts its effects involves the release of iron ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, influencing biochemical pathways and reactions. The hydration of iron(III) chloride enhances its solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Iron(III) chloride hexahydrate (FeCl3·6H2O)
- Iron(III) chloride anhydrous (FeCl3)
- Iron(II) chloride tetrahydrate (FeCl2·4H2O)
Uniqueness
Trichloroiron;heptahydrate is unique due to its high water content, which affects its solubility and reactivity. Compared to other hydrates, it has distinct physical properties and is more suitable for specific applications, such as in water treatment and as a coagulant.
Properties
CAS No. |
64333-00-2 |
|---|---|
Molecular Formula |
Cl6Fe2H14O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
trichloroiron;heptahydrate |
InChI |
InChI=1S/6ClH.2Fe.7H2O/h6*1H;;;7*1H2/q;;;;;;2*+3;;;;;;;/p-6 |
InChI Key |
TVNMTFDKCUGBPA-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.O.O.O.Cl[Fe](Cl)Cl.Cl[Fe](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)




